molecular formula C9H15N3O3S B1523084 3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide CAS No. 1094243-21-6

3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide

Cat. No.: B1523084
CAS No.: 1094243-21-6
M. Wt: 245.3 g/mol
InChI Key: WJGQHHBNHLGAQN-UHFFFAOYSA-N
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Description

“3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide” is a chemical compound with the CAS Number: 1094243-21-6 . It has a molecular weight of 245.3 . The IUPAC name for this compound is 3-amino-4-[(2-methoxyethyl)amino]benzenesulfonamide . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N3O3S/c1-15-5-4-12-9-3-2-7 (6-8 (9)10)16 (11,13)14/h2-3,6,12H,4-5,10H2,1H3, (H2,11,13,14) . This code provides a specific representation of the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 245.3 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Antitumor Applications

Compounds from sulfonamide-focused libraries, including those related to 3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide, have been explored in cell-based antitumor screens. They have been found effective as potent cell cycle inhibitors and progressed to clinical trials. Some of these compounds disrupt tubulin polymerization or cause a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines (Owa et al., 2002).

Synthesis and Molecular Modeling

New sulfonamide-based Schiff base ligands have been synthesized, including compounds related to this compound. These have been coordinated with transition metals and characterized through various spectral and physical data. They showed significant bioactivity which enhances upon chelation (Hassan et al., 2021).

Antimicrobial and Antioxidant Activity

Organosulfur metallic compounds, including those derived from sulfonamides similar to this compound, have been studied for their antimicrobial activity. The compounds exhibited significant antimicrobial activity against various fungal and bacterial species (Hassan et al., 2021).

Photodynamic Therapy for Cancer

A novel class of sulfonamide derivatives, including zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, has been synthesized. These derivatives show high singlet oxygen quantum yield, making them potent for photodynamic therapy applications in cancer treatment (Pişkin et al., 2020).

Nonlinear Optical Studies

Sulfonamide compounds, similar to this compound, have been studied for their nonlinear optical properties. These studies are important for the development of nonlinear optical materials (Shahid et al., 2018).

Biodegradation of Sulfonamides

Studies on Microbacterium sp. strain BR1 have shown that the degradation of sulfonamides, including compounds similar to this compound, proceeds through an unusual pathway of ipso-hydroxylation followed by fragmentation (Ricken et al., 2013).

Crystal Structure and Spectroscopic Properties

Sulfonamide derivatives, including this compound, have been characterized through X-ray diffraction, spectral, and computational studies. These studies provide insights into their structure and spectroscopic properties, which are crucial for various applications (Subashini et al., 2009).

Properties

IUPAC Name

3-amino-4-(2-methoxyethylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3S/c1-15-5-4-12-9-3-2-7(6-8(9)10)16(11,13)14/h2-3,6,12H,4-5,10H2,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGQHHBNHLGAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C(C=C1)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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